molecular formula C15H13ClO3 B10871864 Methyl 4-[(4-chlorophenyl)methoxy]benzoate CAS No. 62290-46-4

Methyl 4-[(4-chlorophenyl)methoxy]benzoate

Cat. No.: B10871864
CAS No.: 62290-46-4
M. Wt: 276.71 g/mol
InChI Key: IXQAIAXXKPYVGJ-UHFFFAOYSA-N
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Description

Methyl 4-((4-chlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzyl group is substituted with a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-((4-chlorobenzyl)oxy)benzoate can be synthesized through several methods. One common route involves the esterification of 4-((4-chlorobenzyl)oxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-((4-chlorobenzyl)oxy)benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-chlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-((4-chlorobenzyl)oxy)benzoic acid and methanol in the presence of a base or acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 4-((4-aminobenzyl)oxy)benzoate or 4-((4-thiocyanatobenzyl)oxy)benzoate.

    Hydrolysis: 4-((4-chlorobenzyl)oxy)benzoic acid and methanol.

    Reduction: 4-((4-chlorobenzyl)oxy)benzyl alcohol.

Scientific Research Applications

Methyl 4-((4-chlorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-((4-chlorobenzyl)oxy)benzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Methyl 4-((4-chlorobenzyl)oxy)benzoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxybenzoate: Lacks the 4-chlorobenzyl group, making it less reactive in certain substitution reactions.

    Methyl 4-((4-methylbenzyl)oxy)benzoate:

    Methyl 4-((4-bromobenzyl)oxy)benzoate: The bromine atom can participate in different types of reactions compared to chlorine, offering different synthetic possibilities.

Each of these compounds has unique properties and reactivities that make them suitable for different applications in research and industry. Methyl 4-((4-chlorobenzyl)oxy)benzoate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and potential for further functionalization.

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQAIAXXKPYVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350035
Record name ST046679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62290-46-4
Record name Methyl 4-[(4-chlorophenyl)methoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62290-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST046679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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